Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-4-30-23(29)18-12(2)13(3)31-20(18)24-17(26)11-25-21(27)15-9-5-7-14-8-6-10-16(19(14)15)22(25)28/h5-10H,4,11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUUXBMQTLZANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula
The compound's molecular formula is with a molecular weight of approximately 398.47 g/mol.
Structure
The compound features a thiophene ring, a dioxoisoquinoline moiety, and an ethyl ester functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.47 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation markers in vitro and in vivo.
In Vitro and In Vivo Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Studies : A study demonstrated that derivatives of dioxoisoquinoline effectively inhibited the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
- Antimicrobial Testing : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Studies
-
Study on Anticancer Properties :
- Researchers investigated the effects of a related isoquinoline derivative on human cancer cell lines.
- Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates.
-
Antimicrobial Efficacy :
- A comparative study assessed the antibacterial properties of various thiophene derivatives.
- The results highlighted that the compound showed superior activity against resistant bacterial strains compared to standard antibiotics.
Pharmacological Applications
This compound has potential applications in:
- Cancer Therapy : As an adjunct therapy in combination with existing chemotherapeutics.
- Infectious Diseases : Development as a new class of antimicrobial agents targeting resistant pathogens.
Toxicity and Safety
Preliminary toxicity assessments indicate that while the compound exhibits biological activity, further studies are required to evaluate its safety profile in clinical settings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s unique substituent distinguishes it from analogs. Key comparisons include:
Table 1: Structural Comparison of Thiophene Derivatives
Key Observations :
- Hydrogen Bonding: The dioxo group in the target compound may act as a hydrogen bond acceptor, similar to the cyano group in derivatives but with stronger polarity .
- Steric Effects: The fused benzo[de]isoquinoline system is bulkier than substituents in analogs (e.g., cyanoacrylamido groups), which could influence solubility and membrane permeability .
Spectroscopic Properties
Table 2: Key Spectroscopic Data for Analogs
Insights :
- The target’s IR spectrum would resemble analogs in ester/amide regions but show additional C=O stretches from the dioxobenzo system.
- ¹H NMR would display complex aromatic signals from the benzo[de]isoquinoline moiety, distinct from mono-substituted phenyl groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
